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Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge

in drug development and clinical practice.[1][2][3] A growing body of evidence has implicated

genetic factors, particularly human leukocyte antigen (HLA) alleles, in the susceptibility to DILI

from specific medications.[4][5] This technical guide provides an in-depth overview of the

association between the HLA-A*33:01 allele and DILI, summarizing the key evidence, outlining

experimental methodologies, and exploring the potential underlying mechanisms. This

information is critical for researchers in pharmacogenomics, drug safety, and immunology, as

well as for professionals involved in the development of safer medicines.

Association of HLA-A*33:01 with Drug-Induced Liver
Injury
A landmark genome-wide association study (GWAS) identified a significant association

between the HLA-A*33:01 allele and an increased risk of DILI.[6][7] This association was

observed in a cohort of individuals of European descent and has been a focal point for

subsequent research into the immunopathogenesis of DILI.
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Drugs Implicated
The association between HLA-A*33:01 and DILI is not universal across all drugs but has been

strongly linked to specific medications:

Terbinafine: An antifungal agent, shows the most robust association with HLA-A*33:01-

mediated DILI.[1][6][8][9][10]

Fenofibrate: A lipid-lowering agent, has also been associated with an increased risk of DILI in

carriers of HLA-A*33:01.[6][7]

Ticlopidine: An antiplatelet agent, is another drug linked to DILI in individuals with this allele.

[6][7]

Sertraline: An antidepressant, has also been implicated in HLA-A*33:01-associated DILI.[11]

[12]

Phenotype of Liver Injury
The liver injury pattern associated with HLA-A*33:01 is predominantly cholestatic or mixed

(cholestatic and hepatocellular).[6][7][13] This is a crucial observation as it suggests a specific

type of immune-mediated liver damage. The association is not as significant for purely

hepatocellular DILI.[6][7]

Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal GWAS study

associating HLA-A*33:01 with DILI.
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General DILI Association with HLA-A33:01

A genome-wide association study of 862 individuals with DILI and 10,588 population-matched

controls of European ancestry identified a significant association between DILI and the HLA-A33:01

allele (proxied by the SNP rs114577328).[6][7][12]

Odds Ratio (OR): 2.7[6][7][12]

95% Confidence Interval (CI): 1.9–3.8[6][7][12]

P-value: 2.4 × 10-8[6][7][12]

Drug-Specific Associations with HLA-A33:01-Induced DILI

The overall association with HLA-A33:01 was largely driven by strong effects from specific drugs.

The primary GWAS publication highlighted terbinafine, fenofibrate, and ticlopidine as having large

effects.[6][7][12] Subsequent validation confirmed the association for terbinafine and sertraline.[12]

[14]

Terbinafine: Strong association.

Fenofibrate: Associated with DILI.

Ticlopidine: Associated with DILI.

Sertraline: Validated association.[12][14]

Phenotype-Specific Association with HLA-A33:01

Further analysis of the DILI phenotype revealed that the association with HLA-A33:01 was

significant for specific types of liver injury.[6][7][12]

Cholestatic and Mixed DILI: The association with HLA-A33:01 reached genome-wide significance.[6]

[7][12]

Hepatocellular DILI: The association with HLA-A33:01 was not significant.[6][7][12]

Experimental Protocols
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The identification and characterization of the link between HLA-A*33:01 and DILI have relied

on several key experimental methodologies.

Genome-Wide Association Study (GWAS)
The primary evidence for this association comes from a large-scale GWAS.[6][7][12]

Study Population: The discovery cohort consisted of 862 individuals of European ancestry

with DILI caused by various drugs (excluding flucloxacillin and amoxicillin-clavulanate) and

10,588 population-matched controls.[6][7] A subsequent validation cohort included 283

European patients with DILI.[6][12]

Genotyping and Imputation: DNA samples were analyzed for single nucleotide

polymorphisms (SNPs) using genotyping arrays. The HLA allele HLA-A*33:01 was imputed

with high accuracy using the proxy SNP rs114577328 (r2=0.98).[11]

Statistical Analysis: A case-control association analysis was performed to identify genetic

variants significantly more frequent in DILI cases compared to controls. The significance

threshold was set at a genome-wide level (P < 5 × 10-8).

HLA Typing
High-resolution HLA genotyping is crucial for confirming the association and for potential

clinical screening.

Methodology: While imputation from SNP data is used in large-scale studies, direct HLA

typing using sequence-based typing (SBT) is the gold standard for confirming the presence

of the HLA-A*33:01 allele.[15] This involves PCR amplification of HLA genes followed by

DNA sequencing.

Molecular Docking
To investigate the potential mechanism of interaction, computational methods like molecular

docking have been employed.

Protocol:
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Homology Modeling: Three-dimensional protein structures of the HLA-A*33:01 molecule

are generated using homology modeling based on existing crystal structures of other HLA-

A alleles.

Peptide Modeling: A generic peptide is modeled into the antigen-binding cleft of the HLA-

A*33:01 structure.

Ligand Preparation: The 3D structure of the drug molecule (e.g., terbinafine) is prepared

for docking.

Docking Simulation: Software such as AutoDock Vina is used to predict the binding pose

and affinity of the drug within the peptide-binding groove of the HLA-A*33:01 molecule.[16]

Visualization of Workflows and Pathways
Experimental Workflow for Identifying HLA-A*33:01
Association with DILI
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Caption: GWAS workflow for identifying the HLA-A*33:01 and DILI association.
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Proposed Immunological Signaling Pathway for HLA-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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